molecular formula C13H8N2S B030674 10h-Phenothiazine-2-carbonitrile CAS No. 38642-74-9

10h-Phenothiazine-2-carbonitrile

Cat. No.: B030674
CAS No.: 38642-74-9
M. Wt: 224.28 g/mol
InChI Key: XZSIGWOVDPSPMG-UHFFFAOYSA-N
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Description

10H-Phenothiazine-2-carbonitrile is an organic compound with the molecular formula C13H8N2S. It is a derivative of phenothiazine, characterized by the presence of a nitrile group at the second position of the phenothiazine ring. This compound is known for its light yellow to amber to dark green powder or crystal appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 10H-Phenothiazine-2-carbonitrile typically involves a dehydration reaction. This method avoids the complex technical step of performing dehydration refinement after the crude product is generated, effectively reducing product decomposition. The reaction is performed after dehydration, significantly reducing the recrystallization frequency in the refinement process. This method enhances the reaction yield to over 90.3% and achieves a product purity of 99.5% or above .

Industrial Production Methods: In industrial settings, the preparation method involves the use of catalysts to accelerate the reaction, shorten the reaction time, and lower the reaction temperature. This approach enhances the energy utilization ratio and further lowers the cost of the entire preparation process .

Chemical Reactions Analysis

Types of Reactions: 10H-Phenothiazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound .

Scientific Research Applications

10H-Phenothiazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Cyanophenothiazine
  • Phenothiazine-2-carbonitrile

Comparison: 10H-Phenothiazine-2-carbonitrile is unique due to its specific nitrile group at the second position, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

10H-phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSIGWOVDPSPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191957
Record name Phenothiazine-2-carbonitrile
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Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38642-74-9
Record name 10H-Phenothiazine-2-carbonitrile
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Record name Phenothiazine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 2-chlorophenothiazine (70.12 g), copper (I) cyanide (32.24 g) and N-methylpyrrolidinone (150 ml) were heated at reflux for 23 hours. The reaction mixture was then quenched with water (900 ml) and sodium cyanide (29.4 g) added. After heating the mixture to 30°-40° C. the black gummy product was extracted with ethyl acetate (3×250 ml). The combined ethyl acetate layers were then washed with water (2×300 ml); some brine being used to break an emulsion which formed durng each wash. Then, after drying the solution and subsequent rotary evaporation, a brown yellow solid product of crude 2-cyanophenothiazine (51 g) was obtained. This material was purified by heating it at reflux as a solution in ethanol with added activated charcoal. After filtering the hot solution thrugh Hyflo it was rotary evaporated to near dryness which resulted in a slurry of purified yellow product which was filtered off and dried (33.3 g).
Quantity
70.12 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
32.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate (10 g) and pyrrolidine (11.6 cc) in toluene (50 cc) is brought to 90° C. with stirring for 24 hours. After cooling, the mixture is concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. and the residue is taken up with ethyl ether (200 cc) and 4N aqueous sodium hydroxide solution (15 cc). After stirring for 10 minutes, settling is allowed to take place and the organic phase is washed with saturated aqueous sodium chloride solution (3×25 cc), dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C. The residual oil (11.3 g) is dissolved in 0.5N aqueous hydrochloric acid solution (60 cc). This solution is washed with ethyl ether (100 cc), then alkalinized with an excess of N aqueous sodium hydroxide solution and extracted with ethyl ether (100 cc). The organic phase is washed with saturated aqueous sodium chloride solution (50 cc), dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C. The residual yellow oil (9.5 g) is purified on a column (height: 30 cm; diameter: 5.8 cm) on silica gel (0.04-0.063 mm) under a slight excess pressure of nitrogen (40 kPa), eluting with a mixture (95:5 by volume) (one litre) of methylene chloride and methanol and collecting 100-cc fractions. Fractions 3 to 10 are combined and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. 10-[2RS]-1-(1-Pyrrolidinyl)-2-propyl]-2-phenothiazinecarbonitrile (5.45 g) is thereby obtained in the form of a yellow oil.
Name
(2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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